Pyrrolidin-2-YL-acetic acid hydrochloride
Overview
Description
Pyrrolidin-2-YL-acetic acid hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Quantum Chemical Investigations
A study conducted by Bouklah et al. (2012) explored the quantum-chemical calculations and thermodynamics of various compounds, including {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid, a derivative of Pyrrolidin-2-YL-acetic acid. This research provided insights into the electronic properties such as highest occupied molecular orbital (HOMO), lowest unoccupied orbital (LUMO) energy, and molecular densities, crucial for understanding the chemical behavior of these compounds (Bouklah et al., 2012).
Catalysis in Chemical Synthesis
Sano et al. (2006) described the use of 4-(Pyrrolidin-1-yl)pyridine, closely related to Pyrrolidin-2-YL-acetic acid, in catalyzing esterification reactions. This process demonstrated the potential of Pyrrolidin-2-YL-acetic acid derivatives in synthetic chemistry, particularly in facilitating specific organic reactions (Sano et al., 2006).
GABA Transport Inhibition
Steffan et al. (2015) disclosed the design and synthesis of 2-substituted pyrrolidine-2-yl-acetic acid derivatives as potential GABA transport inhibitors. This study highlighted the importance of these compounds in modulating activity and selectivity towards specific proteins, demonstrating their relevance in neurotransmitter regulation (Steffan et al., 2015).
Corrosion Inhibition
Bouklah et al. (2006) investigated novel corrosion inhibitors, including derivatives of Pyrrolidin-2-YL-acetic acid. The study provided evidence of their effectiveness in protecting steel in acidic environments, showcasing the potential industrial applications of these compounds (Bouklah et al., 2006).
Organic Synthesis
Huang et al. (2008) presented a synthesis method for a compound derived from Pyrrolidin-2-YL-acetic acid, demonstrating the compound's versatility in organic synthesis. This study provided a practical approach to synthesizing complex molecules involving Pyrrolidin-2-YL-acetic acid derivatives (Huang et al., 2008).
Mechanism of Action
Target of Action
Pyrrolidin-2-YL-acetic acid hydrochloride is a derivative of pyrrolidine, a five-membered ring structure that is widely used in medicinal chemistry .
Mode of Action
The pyrrolidine ring structure is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . This could influence the compound’s interaction with its targets.
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways that this compound might affect. Pyrrolidine derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring, a key structural component of this compound, is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the spatial orientation of substituents and the stereogenicity of carbons .
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These hypotheses need to be confirmed through rigorous scientific investigation.
Properties
IUPAC Name |
2-pyrrolidin-2-ylacetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)4-5-2-1-3-7-5;/h5,7H,1-4H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDACVOAOJQTPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501005 | |
Record name | (Pyrrolidin-2-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71985-79-0 | |
Record name | (Pyrrolidin-2-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyrrolidin-2-yl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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